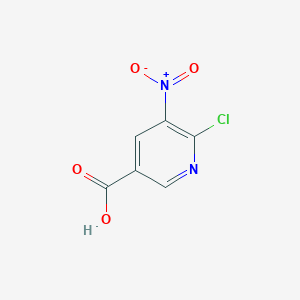

6-Chloro-5-nitronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404695. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRHNMXCDNACMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323699 | |

| Record name | 6-CHLORO-5-NITRONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-10-3 | |

| Record name | 7477-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-CHLORO-5-NITRONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-nitronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitronicotinic acid is a substituted pyridine carboxylic acid that serves as a versatile building block in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the presence of a chlorine atom, a nitro group, and a carboxylic acid on the pyridine ring, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various solvents, its stability under different conditions, and the appropriate methods for its purification and analysis.

General and Structural Information

The foundational identity of this compound is established by its molecular structure and associated identifiers.

| Property | Value | Source(s) |

| CAS Number | 7477-10-3 | [1][2] |

| Molecular Formula | C₆H₃ClN₂O₄ | [2][3] |

| Molecular Weight | 202.55 g/mol | [3] |

| Appearance | Yellow crystalline powder | |

| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid |

Molecular Structure Visualization:

The spatial arrangement of atoms and functional groups in this compound is crucial for understanding its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Thermal Properties

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting point range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

| Property | Value | Source(s) |

| Melting Point | 171-173 °C |

Experimental Protocol: Melting Point Determination (Capillary Method)

The rationale behind using the capillary method is to ensure uniform and controlled heating of a small, representative sample, allowing for precise observation of the melting process.

Diagrammatic Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground to a powder using a mortar and pestle to ensure uniform packing and heat transfer.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a rapid rate initially to approach the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for accurate temperature measurement.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is the completion of melting. The melting point is reported as this range.

Solubility Profile

Experimental Protocol: Determination of Qualitative Solubility

This protocol allows for a systematic and reproducible assessment of solubility in a range of solvents, which is essential for selecting appropriate solvent systems for reactions and purifications.

Diagrammatic Workflow:

Caption: Workflow for Qualitative Solubility Determination.

Step-by-Step Methodology:

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of small vials.

-

Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL of water, ethanol, acetone, dimethyl sulfoxide (DMSO), etc.) is added to each vial.

-

Equilibration: The vials are sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

Observation: The vials are visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant portion has dissolved), or "insoluble" (the majority of the solid remains undissolved).

Acidity (pKa)

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups, these protons will be deshielded and appear at a downfield chemical shift. The proton at the 2-position and the proton at the 4-position will likely appear as doublets due to coupling with each other.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at the most downfield chemical shift (typically >160 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent that fully dissolves the compound is the first and most crucial step.

Diagrammatic Workflow:

Caption: Workflow for FTIR Sample Preparation (KBr Pellet).

Step-by-Step Methodology:

-

Sample and KBr Preparation: A small amount of this compound (1-2 mg) is mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.

-

Grinding: The mixture is thoroughly ground in an agate mortar and pestle to a very fine, homogenous powder.

-

Pellet Formation: The powdered mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Stability and Reactivity

This compound is a stable crystalline solid under standard laboratory conditions. However, as with many nitroaromatic compounds, it may be sensitive to light and high temperatures over extended periods. The presence of the carboxylic acid, chloro, and nitro functionalities imparts a rich reactivity profile, making it a versatile synthetic intermediate. The chloro group can be displaced by nucleophiles, the nitro group can be reduced to an amine, and the carboxylic acid can undergo esterification or amidation reactions.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Representative Synthetic Approach

A plausible synthetic route to this compound involves the nitration of 6-chloronicotinic acid. This electrophilic aromatic substitution is directed by the existing substituents on the pyridine ring.

Reaction Scheme:

Sources

A Technical Guide to 6-Chloro-5-nitronicotinic Acid: Synthesis, Reactivity, and Applications in Pharmaceutical Development

Abstract

6-Chloro-5-nitronicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern—featuring a carboxylic acid, a nitro group, and a halogen—renders it a versatile building block for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, amplified by the presence of the nitro and chloro substituents, dictates its reactivity, primarily enabling facile nucleophilic aromatic substitution and selective reduction of the nitro moiety. This guide provides an in-depth exploration of the chemical properties, synthesis, analytical characterization, and key reaction pathways of this compound. Furthermore, it highlights its critical role as a key intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs), offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as an off-white or pale yellow powder under standard conditions.[1][2] Its structural and chemical properties are fundamental to its utility in organic synthesis.

The molecule's IUPAC name is 6-chloro-5-nitropyridine-3-carboxylic acid.[3][4] The arrangement of substituents on the pyridine ring is crucial to its reactivity. The powerful electron-withdrawing effects of the nitro group and the nitrogen heteroatom make the ring highly electron-deficient. This effect is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C6). The chlorine atom at the C6 position is thereby activated for nucleophilic displacement.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 7477-10-3 | [1][2][5][6] |

| Molecular Formula | C₆H₃ClN₂O₄ | [3][5][6] |

| Molecular Weight | 202.55 g/mol | [2][3][6] |

| Physical Form | Solid, Powder | [1][2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence starting from more common nicotinic acid derivatives. A logical and industrially relevant pathway involves the nitration of a suitable precursor followed by chlorination.

Synthetic Strategy: A Logic-Driven Approach

The chosen synthetic route is predicated on the directing effects of the substituents. A common and effective strategy begins with 6-hydroxynicotinic acid. The hydroxyl group at the 6-position directs electrophilic nitration to the adjacent C5 position. The resulting 6-hydroxy-5-nitronicotinic acid can then be converted to the target molecule by replacing the hydroxyl group with a chlorine atom.

Causality of Experimental Choices:

-

Starting Material: 6-Hydroxynicotinic acid is chosen because the hydroxyl group is an ortho-, para-director for electrophilic aromatic substitution, facilitating nitration at the desired C5 position.[7]

-

Nitration Conditions: A mixture of concentrated sulfuric and nitric acids is a standard and potent nitrating agent required to overcome the inherent electron deficiency of the pyridine ring.

-

Chlorination Reagent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective reagents for converting the hydroxypyridine tautomer (a pyridone) into the corresponding chloro derivative.

Detailed Experimental Protocol: Synthesis

This protocol describes a validated, two-step process to synthesize this compound.

Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic acid [7]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) to 50 mL of concentrated sulfuric acid. Stir until a solution is formed.

-

Nitration: Cool the flask in an ice-water bath to 0-5°C. Slowly add a pre-mixed solution of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise, ensuring the internal temperature does not exceed 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80°C and maintain for 4 hours.

-

Work-up: Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Isolation: The resulting yellow precipitate is collected by vacuum filtration, washed with cold deionized water (3 x 30 mL), and dried under vacuum to yield 6-hydroxy-5-nitronicotinic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place the dried 6-hydroxy-5-nitronicotinic acid (5.0 g, 27.1 mmol).

-

Chlorination: Carefully add thionyl chloride (SOCl₂, 15 mL, 206 mmol) to the flask. Add two drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) for 3 hours. The solid will gradually dissolve.

-

Reagent Removal: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Isolation & Purification: To the resulting crude solid, add cold water (20 mL) and stir. The product will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and recrystallize from an ethanol/water mixture to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Self-validating protocols require rigorous characterization to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.1 (d, J≈2.5 Hz, 1H, H2), ~8.8 (d, J≈2.5 Hz, 1H, H4), ~14.0 (br s, 1H, COOH). The two aromatic protons appear as doublets due to meta-coupling. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~164 (C=O), ~155 (C6), ~148 (C2), ~142 (C4), ~138 (C5), ~125 (C3). Chemical shifts are approximate and influenced by the strong electron-withdrawing groups. |

| FT-IR (KBr, cm⁻¹) | ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1720 (C=O stretch), ~1580 & ~1350 (asymmetric and symmetric NO₂ stretch), ~750 (C-Cl stretch). |

| Mass Spec. (ESI-) | m/z: 201, 203 [M-H]⁻, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| Melting Point | Not well-documented for the acid. The corresponding methyl ester has a melting point of 76°C.[8][9] |

Chemical Reactivity and Key Transformations

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. The pyridine ring is highly activated towards nucleophilic attack, and the nitro group is readily reduced.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is an excellent leaving group in SNAr reactions due to the stabilization of the negatively charged Meisenheimer intermediate by the ortho-nitro group and the ring nitrogen.[10][11] This allows for the facile introduction of various nucleophiles.

-

Causality: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[12] Aromaticity is restored upon the expulsion of the chloride ion. This reaction is significantly faster than it would be without the activating nitro group.[11]

Generalized Protocol: Amination via SNAr

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like DMF or DMSO in a sealed reaction vessel.

-

Addition of Reagents: Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to 80-120°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the product.

-

Purification: Collect the solid by filtration and purify by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which is a common transformation in the synthesis of pharmaceutical intermediates. The resulting 5-amino-6-chloronicotinic acid is a valuable bifunctional building block.

-

Causality: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂, Pd/C) is highly efficient but may also cause hydrodehalogenation (loss of the chlorine atom).[13] Chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) is often preferred as it is highly chemoselective for the nitro group while leaving the chloro and carboxylic acid groups intact.[13][14]

Generalized Protocol: Nitro Group Reduction with Tin(II) Chloride

-

Reaction Setup: Suspend this compound (1.0 eq) in ethanol or concentrated HCl.

-

Addition of Reductant: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in the same solvent portion-wise, as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux for 1-3 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction, remove the solvent under reduced pressure, and basify the residue carefully with a concentrated NaOH solution to pH > 10 to precipitate the tin salts.

-

Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude amino product, which can be further purified.

Reactivity Logic Diagram

Caption: Key reaction pathways for this compound.

Applications in Drug Development: The Varenicline Case Study

The utility of this compound is powerfully demonstrated by its role in the synthesis of Varenicline (marketed as Chantix®), a prescription medication used to treat smoking addiction.[15] Specifically, its methyl ester, methyl 6-chloro-5-nitronicotinate , serves as a crucial starting material.

The synthesis involves an initial SNAr reaction on the methyl ester, followed by reduction of the nitro group to an amine. This diamino intermediate is then cyclized to construct the core heterocyclic structure of the drug.[1][16] The use of this specific building block is advantageous because it allows for the sequential and controlled introduction of the necessary nitrogen functionalities onto the aromatic ring, which ultimately forms the pyrazino portion of the Varenicline scaffold.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a quintessential example of a strategic molecular building block. Its value is derived not from its own biological activity, but from the latent reactivity embedded in its structure. The interplay between the chloro, nitro, and carboxylic acid functional groups on an electron-poor pyridine core provides chemists with a reliable and versatile platform for constructing complex, nitrogen-containing heterocyclic molecules. Its pivotal role in the synthesis of Varenicline underscores its importance in modern medicinal chemistry and serves as a blueprint for its potential application in the discovery of future therapeutic agents.

References

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 7477-10-3.

- Google Patents. (2022). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.

- LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.

-

PubChem. (n.d.). 6-Chloro-5-nitropyridine-3-carboxylic acid. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 7477-10-3.

-

European Patent Office. (2009). EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound | 7477-10-3 (Apollo Scientific).

-

chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Google Patents. (2009). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.

Sources

- 1. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 2. This compound | 7477-10-3 [sigmaaldrich.com]

- 3. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 4. This compound | 7477-10-3 [sigmaaldrich.com]

- 5. Methyl 6-chloro-5-nitronicotinate (59237-53-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. US8039620B2 - Varenicline tosylate, an intermediate in the preparation process of varenicline L-tartrate - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. Methyl 6-chloro-5-nitronicotinate|lookchem [lookchem.com]

- 9. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 10. Nucleophilic_aromatic_substitution [chemeurope.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Chloro-5-nitronicotinic Acid (CAS 7477-10-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitronicotinic acid, with CAS number 7477-10-3, is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry. Its unique arrangement of a carboxylic acid, a chloro group, and a nitro group on a pyridine scaffold imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, an exploration of its chemical reactivity, and its significant applications in the development of novel therapeutics.

Physicochemical and Spectroscopic Characterization

This compound typically appears as a yellow solid at room temperature and is characterized by the following properties.[1]

| Property | Value | Source |

| CAS Number | 7477-10-3 | [1] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol | [1] |

| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid | |

| Boiling Point | 401.3°C at 760 mmHg | |

| InChI Key | HCRHNMXCDNACMH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=NC(=C1[O-])Cl)C(=O)O |

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts would be indicative of the electronic environment of each carbon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the N-O stretching of the nitro group, and the C-Cl stretching, in addition to the characteristic vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as COOH, NO₂, and Cl.

Synthesis and Purification

A robust and reliable synthesis of this compound can be achieved through a two-step process starting from the readily available 6-hydroxynicotinic acid. This synthetic route involves an initial nitration of the pyridine ring followed by a chlorination step.

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Part 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-hydroxynicotinic acid to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically below 10°C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice, which will cause the product, 6-hydroxy-5-nitronicotinic acid, to precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

Part 2: Synthesis of this compound

-

In a well-ventilated fume hood, suspend the dried 6-hydroxy-5-nitronicotinic acid in a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

-

The crude this compound will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the chloro substituent, and the nitro group, all attached to an electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group. The chlorine atom at the 6-position is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of nucleophiles.[4]

Caption: General mechanism of SNAr on this compound.

Common nucleophiles that can be employed include amines, alcohols, and thiols, leading to the formation of substituted amino-, alkoxy-, and thio-pyridines, respectively. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl.[5][6][7][8]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the 3-position can undergo standard transformations. It can be converted to an ester through Fischer esterification or by reaction with an alkyl halide in the presence of a base. Amide bond formation is also readily achievable by activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) followed by reaction with a primary or secondary amine.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its trifunctional nature allows for the sequential and regioselective introduction of different pharmacophoric elements.

Intermediate in the Synthesis of BET Inhibitors

One of the most significant applications of a derivative of this compound is in the synthesis of the clinical-stage BET (Bromodomain and Extra-Terminal domain) inhibitor, Molibresib (GSK525762) .[9][10][11][12][13] BET inhibitors are a promising class of epigenetic modulators being investigated for the treatment of various cancers and inflammatory diseases. The synthesis of Molibresib involves the coupling of a derivative of this compound with another heterocyclic fragment.

Precursor for Substituted Pyridine Libraries

In drug discovery, the generation of compound libraries with diverse functionalities is crucial for identifying new lead compounds. This compound serves as an excellent starting material for the creation of libraries of substituted pyridines.[14] By varying the nucleophile in the SNAr reaction and subsequently modifying the carboxylic acid group, a wide array of novel compounds can be synthesized for biological screening.

Synthesis of Nevirapine Analogues

While not a direct precursor to the marketed drug Nevirapine, the structural motif of this compound is highly relevant to the synthesis of analogues of this non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[15][16][17][18][19] The ability to introduce various substituents on the pyridine ring allows for the exploration of structure-activity relationships (SAR) to develop new NNRTIs with improved efficacy, resistance profiles, and reduced side effects.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially its propensity for nucleophilic aromatic substitution, coupled with the presence of a modifiable carboxylic acid group, makes it an ideal starting material for the synthesis of a wide range of complex heterocyclic compounds. Its demonstrated role as a key intermediate in the synthesis of a clinical-stage BET inhibitor highlights its importance in the development of next-generation therapeutics. As research into novel drug targets continues, the demand for such highly functionalized and versatile intermediates is expected to grow, solidifying the position of this compound as a critical tool for drug discovery professionals.

References

-

Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 6127-6130. [Link]

-

Sagitullina, G., Garkushenko, A. K., Glizdinskaya, L. V., & Sagitullin, R. S. (2011). Nitropyridines. Part 8. Synthesis of Substituted 5-Nitronicotinamides. ChemInform, 42(11). [Link]

-

Kumar, V., & Sharma, P. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 133-139. [Link]

-

Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44. [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. (2020). Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Mr Garner Chemistry. (2012, December 21). Amines - Nucleophilic Substitution. YouTube. [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2019). Organic & Biomolecular Chemistry, 17(30), 7173-7179. [Link]

-

Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Basic 1H- and 13C-NMR Spectroscopy. VCH. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). [PMC - NIH]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

-

Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. (2019). JNCI Cancer Spectrum, 4(2), pkz093. [Link]

-

Nevirapine Batch Transfer Document. (n.d.). [Link]

-

Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines. YouTube. [Link]

-

Chemistry LibreTexts. (2021, June 10). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]

- Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.

-

Erland Stevens. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor: results from part 1 of a phase I/II open-label single-agent study in patients with NUT midline carcinoma (NMC) and other cancers. (2016). Cancer Research, 76(14_Supplement), CT014. [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). Journal of Medicinal Chemistry, 66(21), 14647-14660. [Link]

-

Erland Stevens. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. (2019). [ResearchGate]. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 3. 6-Chloronicotinic acid [webbook.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. A Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects With NUT Midline Carcinoma (NMC) and Other Cancers [clin.larvol.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 18. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 19. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-5-nitronicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitronicotinic acid is a substituted pyridine carboxylic acid that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique electronic and structural features, imparted by the chloro, nitro, and carboxylic acid functional groups, make it a valuable intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis via electrophilic nitration, and a discussion of its significant applications in modern research and development. The content is structured to provide not only procedural steps but also the underlying chemical principles, ensuring a thorough understanding for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 7477-10-3, is a solid crystalline compound at room temperature, often appearing as a yellow powder.[1] The strategic placement of an electron-withdrawing nitro group and a halogen on the pyridine ring significantly influences its reactivity, making it a versatile precursor for further chemical modifications.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂O₄ | [2][3][4] |

| Molecular Weight | 202.55 g/mol | [1][4][5] |

| CAS Number | 7477-10-3 | [2][3][4][6] |

| Melting Point | 171-173°C | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Purity (Typical) | ≥95% - 98% | [2][4][5] |

| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (nitration) of its precursor, 6-chloronicotinic acid. The pyridine ring is inherently electron-deficient, which makes electrophilic substitution challenging compared to benzene. Therefore, harsh reaction conditions, employing a potent nitrating agent generated from a mixture of concentrated sulfuric and nitric acids, are necessary to drive the reaction.

Causality of Experimental Choices

-

Nitrating Agent : A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This is a classic and powerful method required to overcome the deactivated nature of the pyridine ring.

-

Reaction Temperature : The reaction is initiated at a low temperature (0-5°C) during the addition of the nitrating mixture to control the exothermic nature of the reaction and prevent undesirable side reactions. Subsequently, the temperature is elevated to facilitate the substitution on the deactivated ring.

-

Work-up Procedure : Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and precipitates the solid product, which has low solubility in the cold aqueous acidic medium.

Visualizing the Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final product, is depicted in the workflow diagram below.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative method derived from established principles of pyridine nitration.

-

Materials and Reagents :

-

6-Chloronicotinic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

-

-

Equipment :

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Ice-water bath.

-

Heating mantle.

-

Büchner funnel and filtration apparatus.

-

-

Procedure :

-

Preparation : In the three-neck round-bottom flask, carefully add 6-chloronicotinic acid (1 equivalent) to concentrated sulfuric acid (4-5 volumes). Stir the mixture until the solid is completely dissolved.

-

Cooling : Cool the flask in an ice-water bath to an internal temperature of 0-5°C.

-

Nitration : Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 volume) in the dropping funnel, while cooling. Add this nitrating mixture dropwise to the stirred solution of 6-chloronicotinic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, slowly heat the mixture to 80-90°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Quenching and Precipitation : After the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice (10 volumes), with vigorous stirring. A precipitate should form.

-

Isolation and Purification : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).

-

Drying : Dry the purified product under vacuum at 50-60°C to a constant weight to yield this compound.

-

Key Applications in Research and Drug Development

This compound is not an end-product but a crucial intermediate. Its functional groups provide multiple reaction sites for building more complex molecular architectures.

-

Pharmaceutical Intermediates : The compound is a vital precursor in the synthesis of a range of pharmaceutical agents.[1] The nitro group can be readily reduced to an amine, which can then be used in amide bond formations or as a nucleophile in substitution reactions. The chloro group can be displaced via nucleophilic aromatic substitution, and the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it instrumental in developing anti-inflammatory, antibacterial, and anti-cancer drugs.[1][7]

-

Agrochemical Synthesis : In the agrochemical sector, it serves as a building block for creating new herbicides, insecticides, and fungicides.[1] The specific toxico-pharmacological properties required for crop protection agents can be engineered by elaborating on the core structure of this compound.

-

Organic Synthesis Reagent : Beyond specific industries, it is a valuable reagent in general organic synthesis for creating substituted pyridine scaffolds, which are a common motif in many biologically active compounds and functional materials.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and the reagents for its synthesis.

-

Hazards : The compound is classified as an irritant. Hazard statements indicate it may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Synthesis Reagents : The synthesis involves highly corrosive concentrated acids (sulfuric and nitric acid). Handle with extreme care, using appropriate acid-resistant gloves and face shield. The nitration reaction is exothermic and requires careful temperature control to prevent runaways.

Conclusion

This compound stands out as a high-value chemical intermediate with significant utility in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring three distinct and reactive functional groups, offers a robust platform for synthetic chemists to develop novel compounds. A thorough understanding of its properties and a reliable synthesis protocol, as detailed in this guide, are essential for leveraging its full potential in research and industrial applications.

References

-

This compound, min 98%, 1 gram. LaboratorySupplies.co.in. [Link]

-

CAS:7477-10-3 this compound manufacturer. NBinno. [Link]

-

6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459 - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 5. This compound | 7477-10-3 [sigmaaldrich.com]

- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

6-Chloro-5-nitronicotinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-nitronicotinic Acid

Introduction

This compound (CAS No. 7477-10-3) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique arrangement of a carboxylic acid, a chloro group, and a nitro group on the pyridine scaffold makes it a versatile intermediate for the development of novel pharmaceutical agents and agrochemicals. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the predominant synthetic pathway, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound is most effectively approached through a multi-step pathway starting from a simpler, more accessible precursor. A retrosynthetic analysis reveals a logical and field-proven strategy that prioritizes regioselectivity and high-yield transformations.

The primary challenge lies in the precise installation of the nitro group at the C5 position. Direct nitration of 6-chloronicotinic acid is synthetically challenging due to the deactivating nature of both the chlorine atom and the carboxylic acid group on the pyridine ring. A more robust strategy involves leveraging the powerful activating and directing effect of a hydroxyl group. Therefore, the most common and efficient pathway involves the initial synthesis of 6-hydroxynicotinic acid, followed by regioselective nitration, and concluding with a chlorination step.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Core Precursor: 6-Hydroxynicotinic Acid

The synthesis begins with the production of 6-hydroxynicotinic acid, a foundational intermediate. Two primary methods are widely employed: a biocatalytic route offering high selectivity and a classical organic synthesis approach.

Method A: Enzymatic Hydroxylation of Nicotinic Acid

This biotechnological approach utilizes microorganisms to perform a highly specific hydroxylation of nicotinic acid at the C6 position. This method is advantageous due to its mild reaction conditions, high yields, and environmental compatibility.[2][3]

Causality: Microorganisms from genera such as Pseudomonas, Bacillus, or Achromobacter possess nicotinic acid hydroxylase enzymes that catalyze the aerobic conversion of nicotinic acid to 6-hydroxynicotinic acid.[2][3] This enzymatic process avoids the use of harsh reagents and the formation of unwanted isomers.

Experimental Protocol (Adapted from[2][4])

-

Biomass Cultivation: Cultivate a suitable microorganism, such as Achromobacter xylosoxydans or Pseudomonas putida, under optimal conditions to generate sufficient biomass.

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a 5-10% aqueous solution of sodium nicotinate. Adjust the pH to approximately 7.0.

-

Hydroxylation: Heat the solution to 30-35°C. Introduce the microbial biomass (e.g., a suspension of cells in water) into the vessel.

-

Aeration & Monitoring: Stir the mixture vigorously while providing intensive aeration to maintain aerobic conditions. Monitor the reaction progress by measuring the dissolved oxygen concentration; a sharp rise indicates the completion of the reaction.

-

Workup: Once the reaction is complete (typically after several hours), separate the biomass via centrifugation or filtration.

-

Isolation: Acidify the clear supernatant to a pH of 1.5 using a strong acid like concentrated sulfuric acid. The 6-hydroxynicotinic acid will precipitate as a white solid.

-

Purification: Collect the product by filtration, wash with cold water, and dry to obtain high-purity 6-hydroxynicotinic acid.

| Parameter | Value | Reference |

| Microorganism | Achromobacter xylosoxydans DSM 2783 | [4] |

| Substrate | 5% Sodium Nicotinate Solution | [4] |

| Temperature | 30°C | [4] |

| pH | 6.5 - 7.0 | [2][4] |

| Yield | ~94% | [4] |

Method B: Chemical Synthesis from Coumalic Acid

An alternative, classical route involves the reaction of methyl coumalate (derived from coumalic acid) with ammonia, followed by hydrolysis.[5]

Causality: This synthesis proceeds through a ring-opening and subsequent ring-closing mechanism. Ammonia attacks the pyrone ring of methyl coumalate, which, after a series of transformations and subsequent hydrolysis under basic conditions, rearranges to form the more stable 6-hydroxypyridine-3-carboxylate structure.

Caption: Workflow for synthesis from Coumalic Acid.

Experimental Protocol (Adapted from[5])

-

Methyl Coumalate Synthesis: Carefully add pulverized coumalic acid (1 eq.) in portions to concentrated sulfuric acid, maintaining the temperature between 20-30°C. Subsequently, add methanol (approx. 2 eq.) while keeping the temperature below 35°C. Heat the mixture on a steam bath for 1 hour.

-

Isolation of Ester: Cool the reaction mixture and pour it into ice water. Neutralize with anhydrous sodium carbonate until slightly alkaline. The precipitated methyl coumalate is collected by filtration, washed with cold water, and air-dried.

-

Ammonolysis: Add the crude methyl coumalate (1 eq.) to a 14% ammonium hydroxide solution at a temperature below 20°C. Stir for approximately 45 minutes.

-

Hydrolysis and Isolation: Add the resulting solution to a hot solution of sodium hydroxide and heat. After cooling, acidify the solution with concentrated hydrochloric acid.

-

Purification: The precipitated yellow, microcrystalline 6-hydroxynicotinic acid is collected by filtration, washed with water, and dried. Yields typically range from 72-91%.[5]

Part II: Regioselective Nitration of 6-Hydroxynicotinic Acid

This is the key strategic step where the nitro group is introduced. The presence of the hydroxyl group at the C6 position activates the pyridine ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.

Mechanistic Insight: The hydroxyl group is a strong ortho-, para-director. In this case, it directs nitration to the C5 position (ortho). The carboxylic acid group is a deactivating, meta-director, which also favors substitution away from itself. The combined electronic effects strongly favor the formation of 6-hydroxy-5-nitronicotinic acid.[6]

Experimental Protocol (Adapted from[7])

-

Nitrating Mixture Preparation: Prepare a nitrating mixture of concentrated sulfuric acid and red fuming nitric acid (RFNA).

-

Pre-Nitration: Mix 6-hydroxynicotinic acid (1 eq.) with a catalytic amount of ammonium bisulfate.

-

Reaction: Slowly add the 6-hydroxynicotinic acid mixture to the nitrating solution while stirring and maintaining temperature control. Heat the reaction to approximately 50-65°C for several hours to facilitate the pre-nitration and subsequent nitration reaction.

-

Workup and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The product, 6-hydroxy-5-nitronicotinic acid, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

| Reagent | Role | Rationale |

| 6-Hydroxynicotinic Acid | Substrate | Activated pyridine ring for electrophilic substitution. |

| Conc. H₂SO₄ | Acid Catalyst / Solvent | Protonates nitric acid to generate the NO₂⁺ electrophile. |

| Red Fuming Nitric Acid | Nitrating Agent | Source of NO₂⁺. |

| Ammonium Bisulfate | Catalyst | Facilitates the nitration reaction.[7] |

Part III: Chlorination to this compound

The final step involves the conversion of the C6 hydroxyl group to a chloro group. This transformation is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

The Chemistry of Chlorination: The hydroxyl group of the 6-hydroxypyridine tautomer (which exists in equilibrium with its pyridone form) is a poor leaving group. Reagents like thionyl chloride convert it into a much better leaving group, facilitating nucleophilic substitution by a chloride ion. A side reaction is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.

Experimental Protocol (Adapted from[8])

Note: The cited reference prepares the methyl ester directly. The following protocol is adapted for the isolation of the carboxylic acid.

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend 6-hydroxy-5-nitronicotinic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Chlorination: Heat the mixture to reflux and maintain for several hours until the reaction is complete (evolution of HCl and SO₂ gas ceases). This step forms the 6-chloro-5-nitronicotinoyl chloride intermediate.

-

Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Hydrolysis: Cautiously add the crude acyl chloride residue to ice water with vigorous stirring. The acyl chloride will hydrolyze to the desired carboxylic acid.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried.

Caption: Final chlorination and hydrolysis workflow.

Summary of Primary Synthesis Pathway

The most reliable and industrially relevant synthesis of this compound follows a three-stage process, leveraging the directing effects of the hydroxyl group for precise and efficient functionalization of the pyridine ring.

Caption: The complete three-stage synthesis pathway.

References

-

PrepChem, Synthesis of 6-hydroxynicotinic acid. Available at: [Link]

-

Organic Syntheses, Nicotinic acid, 6-hydroxy-. Available at: [Link]

- Google Patents, US5082777A - Process for the production of 6-hydroxynicotinic acid.

-

PrepChem, Synthesis of 6-chloronicotinic acid. Available at: [Link]

-

Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Available at: [Link]

- Google Patents, CA1239362A - Method for the production of 6-hydroxynicotinic acid.

-

Human Metabolome Database, Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Available at: [Link]

- Google Patents, CN103570612A - Preparation method of 6-chloronicotinic acid.

- Google Patents, CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

-

PubMed, Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. Available at: [Link]

-

PubMed, Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Available at: [Link]

- Google Patents, CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.

-

Frontiers, Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]

-

Journal of the Chemical Society, The nitration of 6-hydroxynicotinic acid and related compounds. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 3. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]

- 8. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-5-nitronicotinic Acid: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitronicotinic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex heterocyclic compounds with therapeutic potential. This guide provides an in-depth analysis of the primary synthetic routes to this important intermediate, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will explore two principal strategies: the nitration and subsequent chlorination of 6-hydroxynicotinic acid, and the oxidation and nitration of 2-chloro-5-methylpyridine. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its trifunctionalized pyridine core, offers three distinct points for chemical modification: a carboxylic acid for amide bond formation, a chloro group for nucleophilic substitution, and a nitro group that can be reduced to an amine for further derivatization. This versatility makes it a highly sought-after intermediate in the development of novel therapeutic agents.

This guide will provide a detailed exploration of the most practical and scientifically sound methods for the synthesis of this compound, empowering chemists to select the optimal route based on their specific needs and available resources.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from several starting points. However, two routes have emerged as the most prevalent and reliable, distinguished by their starting materials and the sequence of functional group introduction.

-

Pathway A: Commencing with 6-hydroxynicotinic acid , this route involves an initial nitration of the pyridine ring followed by a chlorination step to replace the hydroxyl group.

-

Pathway B: Starting from 2-chloro-5-methylpyridine , this strategy employs an oxidation of the methyl group to a carboxylic acid, followed by nitration.

The choice between these pathways is often dictated by the availability and cost of the starting materials, as well as considerations of reaction scalability and safety.

Pathway A: The 6-Hydroxynicotinic Acid Route

This is arguably the most common and well-documented approach to the target molecule. The commercially available 6-hydroxynicotinic acid serves as a convenient and relatively inexpensive starting point.

Mechanistic Rationale

The electron-donating nature of the hydroxyl group at the 6-position of the pyridine ring activates the ring towards electrophilic aromatic substitution. Nitration is therefore directed to the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid group. The subsequent chlorination step replaces the hydroxyl group with a chloro atom, a transformation typically achieved using a strong chlorinating agent.

Visualizing the Workflow: Pathway A

Caption: Synthetic route starting from 6-hydroxynicotinic acid.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Nitration of 6-Hydroxynicotinic Acid

This step introduces the nitro group at the 5-position of the pyridine ring. The use of a mixture of nitric acid and sulfuric acid is a classic and effective method for nitration.[1][2][3]

-

Reagents and Equipment:

-

6-Hydroxynicotinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

-

Procedure:

-

In a round-bottom flask, carefully add 6-hydroxynicotinic acid to concentrated sulfuric acid while cooling in an ice bath and stirring.

-

Once the solid has dissolved, slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated product, 6-hydroxy-5-nitronicotinic acid, is collected by filtration, washed with cold water, and dried.

-

Step 2: Chlorination of 6-Hydroxy-5-nitronicotinic Acid

This transformation converts the hydroxyl group to a chloro group. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of dehydration and chlorination.[3]

-

Reagents and Equipment:

-

6-Hydroxy-5-nitronicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalytic amount)

-

Reflux condenser

-

Heating mantle

-

-

Procedure:

-

To a flask containing 6-hydroxy-5-nitronicotinic acid, add an excess of phosphorus oxychloride.

-

Add a catalytic amount of dimethylformamide.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice water.

-

The product, this compound, can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and the solvent evaporated to yield the final product.

-

Data Summary: Pathway A

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1. Nitration | 6-Hydroxynicotinic Acid | 6-Hydroxy-5-nitronicotinic Acid | HNO₃, H₂SO₄ | ~85-95% |

| 2. Chlorination | 6-Hydroxy-5-nitronicotinic Acid | This compound | POCl₃, DMF (cat.) | ~70-85% |

Sourcing of Starting Material: 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid is a commercially available compound.[4] For researchers interested in its synthesis, several methods are reported:

-

From Methyl Coumalate: Reaction of methyl coumalate with ammonia provides a straightforward route to 6-hydroxynicotinic acid.[5]

-

Enzymatic Hydroxylation of Nicotinic Acid: A greener alternative involves the use of microorganisms to hydroxylate nicotinic acid.[6][7][8]

Pathway B: The 2-Chloro-5-methylpyridine Route

An alternative and equally viable approach begins with 2-chloro-5-methylpyridine. This route is advantageous if this starting material is more readily available or cost-effective.

Mechanistic Rationale

This pathway first involves the oxidation of the methyl group to a carboxylic acid. The chloro group at the 2-position and the newly formed carboxylic acid group at the 3-position are both electron-withdrawing, directing the subsequent electrophilic nitration to the 5-position.

Visualizing the Workflow: Pathway B

Caption: Synthetic route starting from 2-chloro-5-methylpyridine.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Oxidation of 2-Chloro-5-methylpyridine

The oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation with oxygen.[9]

-

Reagents and Equipment:

-

2-Chloro-5-methylpyridine

-

Potassium permanganate (KMnO₄) or Cobalt(II) acetate/O₂

-

Water or appropriate solvent

-

Reflux condenser

-

Heating mantle

-

-

Procedure (using KMnO₄):

-

Dissolve 2-chloro-5-methylpyridine in water.

-

Slowly add a solution of potassium permanganate in water while heating the mixture to reflux.

-

Maintain reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 6-chloronicotinic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Step 2: Nitration of 6-Chloronicotinic Acid

The nitration of 6-chloronicotinic acid is carried out under similar conditions to the nitration in Pathway A.

-

Reagents and Equipment:

-

6-Chloronicotinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

-

Procedure:

-

Carefully dissolve 6-chloronicotinic acid in concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add fuming nitric acid, keeping the temperature low.

-

After addition, allow the mixture to stir at room temperature or with gentle heating to drive the reaction to completion.

-

Work-up the reaction by pouring the mixture onto ice, followed by filtration and washing of the precipitated this compound.

-

Data Summary: Pathway B

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1. Oxidation | 2-Chloro-5-methylpyridine | 6-Chloronicotinic Acid | KMnO₄ or O₂/Co(OAc)₂ | ~70-90% |

| 2. Nitration | 6-Chloronicotinic Acid | This compound | HNO₃, H₂SO₄ | ~80-90% |

Alternative Starting Materials and Future Perspectives

While the two pathways detailed above are the most established, other starting materials could be considered for the synthesis of this compound. For instance, 2-chloro-5-nitropyridine could potentially be carboxylated, although this transformation can be challenging.[10][11][12] Another reported route commences with 2-amino-3-methylpyridine , involving a sequence of nitration, diazotization, and oxidation.[3]

The development of more sustainable and efficient synthetic methods is an ongoing endeavor in chemical research. Future work may focus on catalytic C-H activation and functionalization to streamline the synthesis and reduce waste.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery and development. This guide has provided a comprehensive overview of the two primary synthetic routes, starting from 6-hydroxynicotinic acid and 2-chloro-5-methylpyridine. By understanding the mechanistic underpinnings, experimental protocols, and the advantages of each pathway, researchers are better equipped to produce this valuable intermediate efficiently and safely. The choice of starting material will ultimately depend on a careful evaluation of cost, availability, and the specific capabilities of the laboratory.

References

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o893. [Link]

-

Bradlow, S. L., & Vanderwerf, C. A. (1955). 6-Hydroxynicotinic acid. Organic Syntheses, 35, 69. [Link]

-

PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

-

Saeed, A., et al. (2019). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 24(21), 3970. [Link]

- CN109456257B. (2021). Preparation method of high-yield 2-chloro-5-nitropyridine.

- CN103570612A. (2014). Preparation method of 6-chloronicotinic acid.

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinic acid. PubChem Compound Database. Retrieved from [Link]

- US4738924A. (1988). Method for the production of 6-hydroxynicotinic acid.

- US5082777A. (1992). Process for the production of 6-hydroxynicotinic acid.

-

Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The nitration of 6-hydroxynicotinic acid and related compounds. Journal of the Chemical Society (Resumed), 2590-2592. [Link]

-

PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

-

Sci-Hub. (n.d.). 577. The nitration of 6-hydroxynicotinic acid and related compounds. Retrieved from [Link]

- CN111170933A. (2020). Preparation method of 2-chloro-5-nitropyridine.

-

Gorska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 735. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Sci-Hub. 577. The nitration of 6-hydroxynicotinic acid and related compounds / Journal of the Chemical Society (Resumed), 1951 [sci-hub.se]

- 3. Page loading... [wap.guidechem.com]

- 4. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]